molecular formula C14H14ClN3O6 B6345343 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264049-02-6

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345343
CAS No.: 1264049-02-6
M. Wt: 355.73 g/mol
InChI Key: IZCGVYHSTJDYGF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include a chloro-nitrophenyl group, an ethoxycarbonyl group, and a pyrazole ring. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of other complex molecules or as a building block in the creation of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloro-nitrophenyl group could be introduced through a nitration reaction followed by a chlorination reaction . The ethoxycarbonyl group could be introduced through a reaction with ethyl chloroformate, and the pyrazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chloro-nitrophenyl group would likely contribute to the overall polarity of the molecule, while the ethoxycarbonyl group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro-nitrophenyl group could potentially undergo further substitution reactions, while the ethoxycarbonyl group could potentially be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of its various functional groups. For example, the chloro-nitrophenyl group would likely make the compound relatively polar, which could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring that work is carried out in a well-ventilated area .

Future Directions

The potential future directions for research involving this compound would likely depend on its intended use. For example, if it were being used as a building block in the synthesis of pharmaceuticals, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential side effects .

Properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCGVYHSTJDYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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